molecular formula C10H10ClFOS B14040550 1-Chloro-1-(4-fluoro-3-(methylthio)phenyl)propan-2-one

1-Chloro-1-(4-fluoro-3-(methylthio)phenyl)propan-2-one

Cat. No.: B14040550
M. Wt: 232.70 g/mol
InChI Key: LNPOQJZLCDLKLM-UHFFFAOYSA-N
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Description

1-Chloro-1-(4-fluoro-3-(methylthio)phenyl)propan-2-one is an organic compound with the molecular formula C10H10ClFOS. This compound is characterized by the presence of a chloro group, a fluoro group, and a methylthio group attached to a phenyl ring, along with a propan-2-one moiety. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-1-(4-fluoro-3-(methylthio)phenyl)propan-2-one typically involves the reaction of 4-fluoro-3-(methylthio)benzaldehyde with chloroacetone in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems may be used to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1-(4-fluoro-3-(methylthio)phenyl)propan-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as sodium azide or potassium thiocyanate can be used under mild conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Chloro-1-(4-fluoro-3-(methylthio)phenyl)propan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(4-fluoro-3-(methylthio)phenyl)propan-2-one involves its interaction with specific molecular targets. The chloro and fluoro groups enhance its reactivity, allowing it to form covalent bonds with nucleophilic sites in biological molecules. This can lead to the inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-Chloro-1-(4-fluorophenyl)propan-2-one: Lacks the methylthio group.

    1-Chloro-1-(3-methylthio)phenyl)propan-2-one: Lacks the fluoro group.

    1-Chloro-1-(4-fluoro-3-(methylthio)phenyl)ethanone: Has an ethanone moiety instead of propan-2-one.

Uniqueness

1-Chloro-1-(4-fluoro-3-(methylthio)phenyl)propan-2-one is unique due to the presence of both fluoro and methylthio groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C10H10ClFOS

Molecular Weight

232.70 g/mol

IUPAC Name

1-chloro-1-(4-fluoro-3-methylsulfanylphenyl)propan-2-one

InChI

InChI=1S/C10H10ClFOS/c1-6(13)10(11)7-3-4-8(12)9(5-7)14-2/h3-5,10H,1-2H3

InChI Key

LNPOQJZLCDLKLM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC(=C(C=C1)F)SC)Cl

Origin of Product

United States

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